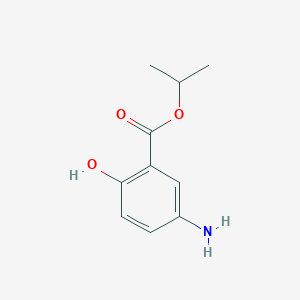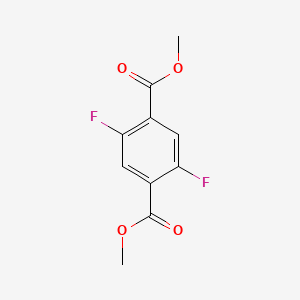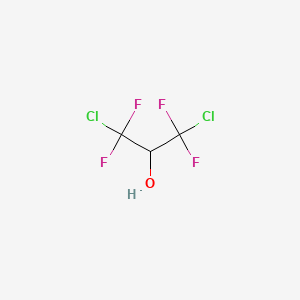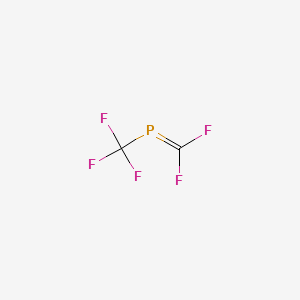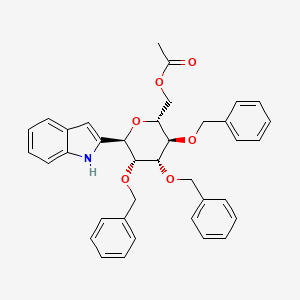
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate typically involves multiple steps, starting with the protection of the hydroxyl groups on the mannitol molecule. The indole moiety is then introduced through a series of coupling reactions. The final step involves the acetylation of the compound to yield the desired product. Common reagents used in these reactions include benzyl chloride for the protection steps and acetic anhydride for the acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Solvent selection and purification techniques such as recrystallization or chromatography would also be critical to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: The benzyl groups can be substituted with other functional groups to create a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate is studied for its potential as a building block for more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a useful tool for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The mannitol backbone may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol: Lacks the acetate group, which may affect its reactivity and bioactivity.
(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(methyl)-D-Mannitol: Features methyl groups instead of benzyl groups, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the acetate group in (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and overall bioactivity, making it a distinct entity in its class.
Propiedades
Fórmula molecular |
C37H37NO6 |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-6-(1H-indol-2-yl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C37H37NO6/c1-26(39)40-25-33-35(41-22-27-13-5-2-6-14-27)37(43-24-29-17-9-4-10-18-29)36(42-23-28-15-7-3-8-16-28)34(44-33)32-21-30-19-11-12-20-31(30)38-32/h2-21,33-38H,22-25H2,1H3/t33-,34-,35-,36-,37+/m1/s1 |
Clave InChI |
NPXSJKGPSCSTLY-QRZOQVTHSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)C2=CC3=CC=CC=C3N2)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)C2=CC3=CC=CC=C3N2)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


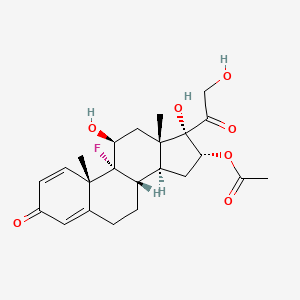
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)

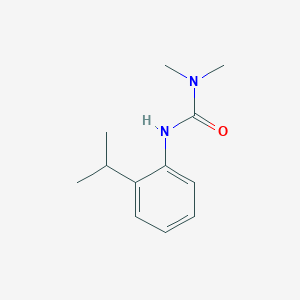
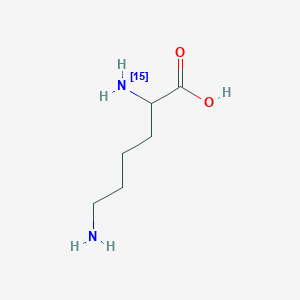
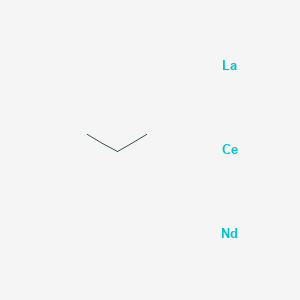
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
